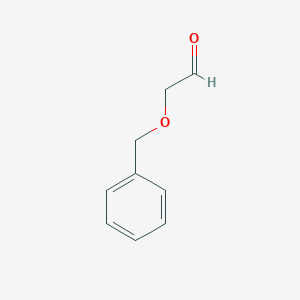

2-(Benzyloxy)acetaldehyde

Description

Significance and Research Context

The significance of 2-(Benzyloxy)acetaldehyde in chemical research lies in its role as a precursor and a key reactant in various synthetic transformations. It is an important intermediate for creating more complex organic molecules. In the field of medicinal chemistry, the compound is investigated as a foundational component for the development of new drugs.

A primary area of its application is in stereoselective synthesis. Notably, this compound undergoes enantioselective Mukaiyama aldol (B89426) reactions when reacted with silylketene acetal (B89532) nucleophiles. acs.org This reaction is efficiently catalyzed by C2-symmetric bis(oxazolinyl)pyridine Cu(II) complexes, yielding aldol products with high enantiomeric excess (92-99%). acs.org This level of control is crucial for the synthesis of chiral molecules, which are often required for biological activity in pharmaceuticals.

Specific research applications include its use in the synthesis of:

(3S,5S)-methyl 6-benzyloxy-3,5-dihydroxyhexanoate chemicalbook.com

(S)-5-benzyloxy-4-hydroxypentan-2-one chemicalbook.com

Myxothiazols chemicalbook.com

1-deoxy-L-xylulose, through antibody-catalyzed reactions

The compound's utility as a chemical acceptor further broadens its applicability in various synthetic contexts. scbt.com

Historical Overview of Research Endeavors

Historically, research into this compound has focused on developing efficient methods for its production and exploring its synthetic potential. Early methods for its synthesis involved the oxidation of its corresponding alcohol, 2-benzyloxyethanol, using reagents such as dimethyl sulfoxide (B87167) (DMSO). google.com

Over time, more refined and industrially scalable processes have been developed. A significant advancement in its production is detailed in a patented process which involves the oxidation of 2-benzyloxyethanol using a hypochlorite (B82951) compound in the presence of a specific nitroxy radical. google.com This method allows for the reaction to be carried out at moderate temperatures, between -5 to 50 °C, and provides a pathway to obtain the aldehyde in high yield. google.com

The late 20th century saw significant progress in understanding and utilizing the reactivity of this compound. A notable 1999 study by Evans et al. extensively investigated the use of C2-symmetric copper(II) complexes as chiral Lewis acids to catalyze enantioselective aldol additions with this compound. acs.org This research provided a detailed mechanistic understanding, supported by X-ray crystal structure analysis of the aldehyde bound to the catalyst, and established a robust method for producing chiral products with high diastereoselectivity and enantioselectivity. acs.org These endeavors highlight the continuous effort to harness the synthetic capabilities of this compound for creating complex, stereochemically defined molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 60656-87-3 |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Appearance | Colorless to Light yellow clear liquid avantorsciences.com |

| Boiling Point | 118-120 °C at 13 mmHg |

| Density | 1.069 g/mL at 25 °C |

| Refractive Index | n20/D 1.518 |

Table 2: Research Applications of this compound

| Application Area | Specific Use | Key Research Finding |

|---|---|---|

| Asymmetric Synthesis | Enantioselective Mukaiyama Aldol Reaction | High yields and enantiomeric excesses (92-99%) are achieved using C2-symmetric copper(II) catalysts. acs.org |

| Pharmaceutical Synthesis | Starting material for complex molecules | Used in the synthesis of myxothiazols and other bioactive compounds. chemicalbook.com |

| Agrochemical Synthesis | Intermediate for agrochemicals | Identified as a useful starting material for agricultural chemicals. google.com |

| Biocatalysis | Synthesis of rare sugars | Employed in the synthesis of 1-deoxy-L-xylulose via antibody catalysis. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-phenylmethoxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNOAHXEQXMCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209468 | |

| Record name | (Phenylmethoxy)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60656-87-3 | |

| Record name | (Benzyloxy)acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60656-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Phenylmethoxy)acetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060656873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Phenylmethoxy)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (phenylmethoxy)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Benzyloxy)acetaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT739FGS9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Benzyloxy Acetaldehyde

Oxidation-Based Synthetic Routes

Oxidation of the corresponding primary alcohol, 2-(benzyloxy)ethanol, is the most common and direct route to 2-(benzyloxy)acetaldehyde. Various reagents and conditions have been developed to perform this transformation efficiently, ranging from classic stoichiometric oxidants to modern catalytic systems.

Alcohol Oxidation Approaches

Several well-established methods in organic chemistry are employed for the oxidation of 2-(benzyloxy)ethanol. These methods are often chosen for their reliability and mild reaction conditions, which help to prevent over-oxidation to the corresponding carboxylic acid.

Key methods include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation. wikipedia.orgrptu.de The Swern oxidation is known for its mild conditions, typically running at very low temperatures (-78 °C), and for its volatile byproducts which simplify purification. rsc.orgtdl.org The Dess-Martin oxidation employs a hypervalent iodine reagent, is performed at room temperature with a neutral pH, and is noted for its high chemoselectivity and tolerance of sensitive functional groups. wikipedia.orgrptu.de Other reagents like 2-iodoxybenzoic acid (IBX) also serve as effective oxidants for this transformation. taylorandfrancis.com

Table 1: Comparison of Common Alcohol Oxidation Methods for Aldehyde Synthesis

| Oxidation Method | Typical Reagents | Reaction Conditions | Typical Yields (%) | Reference(s) |

|---|---|---|---|---|

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM), -78°C to 0°C | 75–87 | rsc.orgarkat-usa.org |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Room Temp | 87–91 | taylorandfrancis.comthieme-connect.de |

| IBX Oxidation | 2-Iodoxybenzoic Acid (IBX) | Acetonitrile or DMSO, Room Temp | 75–93 |

Oxidation with Nitroxy Radicals and Hypochlorite (B82951) Compounds

A notable method for the synthesis of this compound involves the use of stable nitroxy radicals, such as 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO), in conjunction with a secondary oxidant like hypochlorous acid. google.com This catalytic approach is advantageous as it can be more cost-effective and environmentally benign than stoichiometric heavy-metal oxidants. rptu.degoogle.com

In a patented process, 2-benzyloxyethanol is oxidized with hypochlorous acid, generated in situ from a hypochlorite compound, in the presence of a catalytic amount of a TEMPO derivative. google.com The reaction is typically carried out in a two-phase solvent system at a controlled temperature, usually between 0 and 30 °C, to ensure the stability of the hypochlorous acid. google.com Using this method, this compound has been produced with yields reported at 71.4%, with the unreacted starting material being recoverable. google.com This process avoids the production of environmentally harmful byproducts, such as the dimethyl sulfide (B99878) generated in Swern oxidations. google.com

Table 2: Conditions for TEMPO-Catalyzed Oxidation of 2-Benzyloxyethanol

| Parameter | Condition | Reference(s) |

|---|---|---|

| Primary Substrate | 2-Benzyloxyethanol | google.com |

| Catalyst | Nitroxy Radical (e.g., TEMPO) | google.com |

| Oxidant | Hypochlorous Acid (from Hypochlorite) | google.com |

| Temperature | 0 to 30 °C | google.com |

| Reported Yield | 71.4% | google.com |

Reduction-Based Synthetic Routes

An alternative synthetic strategy involves the partial reduction of a 2-(benzyloxy)acetic acid derivative. This approach is particularly useful when the corresponding ester or carboxylic acid is a more accessible starting material.

Carboxylic Acid and Ester Reduction Methods

The partial reduction of esters to aldehydes is most effectively achieved using sterically hindered hydride reagents, with diisobutylaluminium hydride (DIBAL-H) being the most common choice. masterorganicchemistry.com This reaction is performed by treating a 2-(benzyloxy)acetate ester, such as methyl 2-(benzyloxy)acetate, with one equivalent of DIBAL-H at low temperatures, typically -78 °C. masterorganicchemistry.comrsc.org The low temperature is crucial to prevent the tetrahedral intermediate from collapsing and undergoing further reduction to the primary alcohol. masterorganicchemistry.com While effective, this method is noted to be expensive and requires careful handling due to the pyrophoric nature of DIBAL-H. google.com

Direct reduction of the carboxylic acid is less common and generally proceeds through an intermediate, such as an acid chloride. For instance, 2-benzyloxyacetyl chloride can be reduced to furnish this compound. d-nb.info

Table 3: General Conditions for DIBAL-H Reduction of Esters to Aldehydes

| Parameter | Condition | Reference(s) |

|---|---|---|

| Substrate | Ester (e.g., methyl 2-(benzyloxy)acetate) | google.comrsc.org |

| Reagent | Diisobutylaluminium Hydride (DIBAL-H) | masterorganicchemistry.com |

| Stoichiometry | ~1 equivalent | masterorganicchemistry.comrsc.org |

| Solvent | Diethyl ether or Dichloromethane | arkat-usa.orgrsc.org |

| Temperature | -78 °C | arkat-usa.orgmasterorganicchemistry.comrsc.org |

Acetal-Based Precursor Transformations

This compound can be prepared by the hydrolysis of its corresponding acetals, such as this compound dimethyl acetal (B89532) or this compound diethyl acetal. chemicalbook.com Acetals serve as protecting groups for the aldehyde functionality and can be removed under specific conditions to yield the target compound.

The standard method for acetal deprotection is acid-catalyzed hydrolysis. libretexts.orgresearchgate.net The reaction involves treating the acetal with aqueous acid, which protonates one of the alkoxy groups, turning it into a good leaving group. Subsequent elimination and nucleophilic attack by water lead to a hemiacetal, which then hydrolyzes further to the aldehyde and two equivalents of alcohol. libretexts.orgyoutube.com This transformation is reversible, and the removal of the alcohol byproducts can drive the reaction to completion. libretexts.org The synthesis of the acetal precursors themselves can start from materials like 2-hydroxyacetaldehyde diethylacetal, which is first benzylated and then hydrolyzed. google.com

Emerging and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly methods. For the synthesis of this compound, this includes the refinement of catalytic oxidation systems and the exploration of novel reaction media.

Aerobic oxidation reactions, which use molecular oxygen (from air) as the terminal oxidant, are a cornerstone of green chemistry. acs.org Catalytic systems combining TEMPO with a transition metal like copper or ruthenium can facilitate the oxidation of alcohols using air, producing only water as a byproduct. acs.orgorganic-chemistry.org These methods offer a significant environmental advantage over processes that use stoichiometric amounts of chemical oxidants.

Another green strategy involves performing reactions in aqueous media, often with the aid of surfactants to create micelles. researchgate.netresearchgate.net These micelles can act as microreactors, increasing local reactant concentrations and enhancing reaction rates, thereby reducing the need for volatile organic solvents. researchgate.net Furthermore, milder methods for acetal hydrolysis, such as using carbon dioxide in water, are being developed to replace stronger acids, simplifying work-up procedures and minimizing waste. google.com

Reaction Chemistry and Mechanistic Investigations of 2 Benzyloxy Acetaldehyde

Aldol (B89426) and Related Condensation Reactions

The aldol reaction, a cornerstone of organic synthesis, has been extensively studied with 2-(benzyloxy)acetaldehyde as a substrate. The presence of the benzyloxy group allows for chelation control, influencing the stereochemical course of the reaction.

Enantioselective Aldol Reactions with Silylketene Acetals

The Mukaiyama aldol reaction, which involves the addition of enolsilanes to aldehydes, has been a focal point for developing enantioselective catalytic processes. acs.org The reaction of this compound with silylketene acetals, in the presence of chiral Lewis acids, provides a powerful method for constructing chiral molecules. sigmaaldrich.com

C₂-symmetric copper(II) complexes, particularly those with bis(oxazolinyl)pyridine (pybox) ligands, have proven to be highly effective catalysts for the enantioselective Mukaiyama aldol reaction of this compound. acs.orgacs.org For instance, the complex Cu((S,S)-Ph-pybox)₂ catalyzes the addition of silylketene acetals to this compound, yielding aldol products in high yields (up to 100%) and exceptional enantiomeric excesses (92–99% ee). acs.orgacs.org The catalyst loading can be as low as 0.5 mol% without compromising the reaction's efficiency or stereoselectivity. acs.org

The choice of ligand has a significant impact on the reaction's outcome. While both bidentate bis(oxazolinyl) and tridentate pybox copper(II) complexes are highly enantioselective, the phenyl-substituted pybox complex generally provides superior results. acs.org Another efficient catalyst is the C₂-symmetric bis(oxazolinyl)−Cu(II) complex Cu((S,S)-tert-Bu-box)₂, although its scope is not as broad. acs.org The effectiveness of these catalysts is attributed to the bidentate chelation of the this compound to the copper center, an organizational feature that distinguishes these systems from other chiral catalysts used in this process. acs.org

Table 1: Enantioselective Aldol Reaction of this compound with Silylketene Acetals Catalyzed by Copper(II) Complexes. acs.orgacs.org

| Catalyst | Silylketene Acetal (B89532) | Yield (%) | ee (%) | Diastereoselectivity (syn:anti) |

| Cu((S,S)-Ph-pybox)₂ | Silylketene acetal 3a | 100 | 99 | N/A |

| Cu((S,S)-Ph-pybox)₂ | Substituted silylketene acetals | High | ≥95 | 95:5 to 97:3 |

| Cu((S,S)-tert-Bu-box)₂ | Various | High | High | N/A |

The high levels of stereoselectivity observed in these reactions are rationalized by a stereochemical model involving a chelated aldehyde at the metal center. acs.orgwiley-vch.de It is proposed that this compound coordinates to the copper(II) center in a bidentate fashion, forming a square pyramidal intermediate. acs.orgwiley-vch.de This chelation rigidly holds the aldehyde, allowing the nucleophilic silylketene acetal to attack from the less sterically hindered face, thus dictating the absolute stereochemistry of the newly formed stereocenter. acs.org

Support for this model comes from various mechanistic studies, including double stereodifferentiating reactions and spectroscopic analysis. acs.org The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often invoked to explain the diastereoselectivity of aldol reactions. libretexts.org In the context of the copper-catalyzed reactions of this compound, the syn-diastereoselectivity observed with substituted silylketene acetals is consistent with such a model. acs.org

Investigations into the mechanism of the copper-catalyzed aldol reaction have revealed a significant positive nonlinear effect ([+]-NLE). acs.org A nonlinear effect in asymmetric catalysis refers to a non-proportional relationship between the enantiomeric excess of the chiral catalyst and the enantiomeric excess of the product. wikipedia.org The observed positive NLE suggests that the catalytically active species may involve more than one chiral ligand per metal center. acs.orgwikipedia.org

Specifically, it is proposed that the formation of a heterochiral complex, such as Cu((S,S)-Ph-pybox)((R,R)-Ph-pybox)₂, is disfavored, leading to an amplification of the enantioselectivity. acs.org This phenomenon highlights the complex equilibria that can be at play in these catalytic systems and provides further insight into the nature of the active catalyst. acs.orgnih.gov

Stereochemical Models and Induction Mechanisms

Prins Cyclization Reactions

The Prins reaction, the acid-catalyzed condensation of an alkene with an aldehyde, is a powerful tool for the synthesis of cyclic ethers, such as tetrahydropyrans. organic-chemistry.orgmdpi.com

Diastereoselective Outcomes

While specific studies focusing solely on the Prins cyclization of this compound are not extensively detailed in the provided search results, the general principles of the Prins reaction and its stereochemical outcomes can be inferred. The reaction proceeds through an oxocarbenium ion intermediate, which is then attacked by the alkene. mdpi.com The diastereoselectivity of the cyclization is influenced by the stereochemistry of the starting materials and the reaction conditions.

In syntheses of natural products, the Prins cyclization is often a key step for constructing tetrahydropyran (B127337) rings with high diastereoselectivity. thieme-connect.comthieme-connect.de For example, in the synthesis of euscapholide and tetraketide, an intermolecular Prins cyclization between acetaldehyde (B116499) and a homoallylic alcohol was a crucial step. thieme-connect.com The stereochemistry of the substituents on the newly formed ring is controlled by the transition state geometry of the cyclization.

Mechanistic Pathways

The reaction mechanisms involving this compound are often characterized by high stereoselectivity, which is guided by the formation of chelated intermediates. In enantioselective Mukaiyama aldol additions catalyzed by C2-symmetric bis(oxazolinyl)pyridine (pybox)−Cu(II) complexes, the stereochemical outcome is dictated by the interaction between the aldehyde and the chiral catalyst. acs.org A key mechanistic feature is the chelation of this compound to the copper(II) metal center. This interaction forms a square pyramidal copper intermediate, which accounts for the observed sense of induction. acs.org

Further mechanistic studies using doubly labeled silylketene acetals have demonstrated that the silyl-transfer step in these reactions is intermolecular. acs.org Investigations have also revealed a significant positive nonlinear effect, which is thought to arise from the selective formation of a 2:1 ligand-to-metal complex. acs.org

In other reactions, such as asymmetric allylborations using BINOL-derived phosphoric acid catalysts, mechanistic studies indicate a face-selective attack on the aldehyde. Specifically, the Si-face attack on this compound leads to the formation of (S)-enantiomers, highlighting the influence of stereoelectronic effects in guiding the reaction pathway.

Hetero-Diels–Alder Reactions

This compound can function as a dienophile in hetero-Diels–Alder reactions, where its carbonyl group participates in the [4+2] cycloaddition. wikipedia.org This reaction provides a direct route to form six-membered heterocyclic rings. wikipedia.org The adducts resulting from these reactions are valuable intermediates in the synthesis of complex natural products. For instance, the adduct derived from the reaction of a diene with α-(benzyloxy)-acetaldehyde serves as a crucial intermediate in the synthetic routes toward the cholesterol-lowering agents compactin and mevinolin. scielo.br The reaction is often facilitated by a chiral Lewis acid catalyst to control the stereochemistry of the newly formed stereocenters. scielo.br

Table 1: Application of this compound in Hetero-Diels-Alder Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product/Intermediate | Application | Citation |

|---|

Reactions in Carbohydrate Synthesis

This compound is a versatile C2 building block in the de novo synthesis of carbohydrates and their derivatives. Its participation in various carbon-carbon bond-forming reactions allows for the stereocontrolled construction of complex polyol chains.

One notable application is in an LDA-promoted aldol reaction for the synthesis of 6-deoxy-D-manno-heptose building blocks. nih.gov This method is a key step in the total synthesis of the trisaccharide antigen of the Campylobacter jejuni RM1221 capsular polysaccharide. nih.gov In another approach, a Reformatski reaction with this compound produces a racemic alcohol. nih.govacs.orgresearchgate.net This intermediate is then used to prepare a cyclization precursor for a gold-catalyzed ring formation, yielding a dihydropyran ring, a core structure in many carbohydrates. nih.govacs.orgresearchgate.net

The compound is also employed in Mukaiyama aldol reactions for carbohydrate synthesis. For example, the reaction between an α-oxyaldehyde dimer and α-benzyloxy-acetaldehyde trimethylsilyl (B98337) enol ether, catalyzed by TiCl₄, produces differentially protected allose derivatives in a two-step process. researchgate.net Furthermore, amino acid-catalyzed aldol reactions using this compound have been shown to produce allose derivatives, demonstrating a plausible transformation in prebiotic carbohydrate formation. researchgate.net

Table 2: Use of this compound in Carbohydrate Synthesis

| Synthetic Strategy | Key Reaction | Reagents/Catalyst | Resulting Carbohydrate Derivative | Citation |

|---|---|---|---|---|

| De Novo Synthesis | LDA-promoted Aldol Reaction | Lithium diisopropylamide (LDA) | 6-deoxy-D-manno-heptose building block | nih.gov |

| De Novo Synthesis | Reformatski Reaction | Zinc, Ethyl bromoacetate | Dihydropyran ring precursor | nih.govacs.orgresearchgate.net |

| Two-Step Hexose Synthesis | Mukaiyama Aldol Reaction | TiCl₄ | Differentially protected allose derivative | researchgate.net |

General Reactivity as an Aldehyde Acceptor

As an electrophilic aldehyde, this compound serves as an excellent acceptor in a variety of nucleophilic addition reactions. scbt.comresearchgate.net Its reactivity is prominently featured in enantioselective Mukaiyama aldol reactions with silylketene acetal nucleophiles. sigmaaldrich.comchemicalbook.com When catalyzed by C2-symmetric bis(oxazolinyl)pyridine Cu(II) complexes, these reactions proceed in high yields (up to 98%) and with excellent enantioselectivity (92-99% ee). acs.orgacs.org With substituted silylketene acetals, these reactions show high diastereoselection, favoring syn aldol products. acs.org

This reactivity as an acceptor is harnessed for the synthesis of various complex molecules. For instance, it is a key starting material in the synthesis of (3S,5S)-methyl 6-benzyloxy-3,5-dihydroxyhexanoate and (S)-5-benzyloxy-4-hydroxypentan-2-one. sigmaaldrich.comchemicalbook.com It has also been utilized in the synthesis of myxothiazols, a class of fungicidal antibiotics. sigmaaldrich.comchemicalbook.com The utility of this compound as an acceptor is further demonstrated in its reaction with organometallic reagents, such as in Reformatski reactions, to build more complex molecular scaffolds. acs.orgresearchgate.net

Table 3: this compound as an Aldehyde Acceptor

| Reaction | Nucleophile/Reagent | Catalyst | Product | Yield/Enantioselectivity | Citation |

|---|---|---|---|---|---|

| Mukaiyama Aldol | Silylketene acetals | Cu((S,S)-Ph-pybox)₂ | syn-Aldol adducts | High yield, 92-99% ee | acs.orgacs.org |

| Synthesis | Various | Not specified | (3S,5S)-methyl 6-benzyloxy-3,5-dihydroxyhexanoate | Not specified | sigmaaldrich.comchemicalbook.com |

| Synthesis | Various | Not specified | (S)-5-benzyloxy-4-hydroxypentan-2-one | Not specified | sigmaaldrich.comchemicalbook.com |

Applications of 2 Benzyloxy Acetaldehyde in Organic Synthesis

Intermediate in the Synthesis of Complex Molecules

The unique chemical properties of 2-(benzyloxy)acetaldehyde make it an ideal starting material or intermediate in the synthesis of a wide range of complex organic molecules. Its aldehyde functionality allows for the formation of new carbon-carbon bonds through various reactions, while the benzyl (B1604629) ether protects a hydroxyl group that can be deprotected in later synthetic steps. sigmaaldrich.comgoogle.com

This compound is employed in the synthesis of polyhydroxylated compounds, which are molecules containing multiple hydroxyl (-OH) groups and are often found in natural products with significant biological activity. core.ac.uk

One notable application is in the preparation of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes. nih.gov In a specific example, 8-Benzyloxymethyl-3,4,5-tribenzoyloxy-9-oxa-1-azabicyclo[4.2.1]nonane was synthesized as a single diastereoisomer. nih.gov This was achieved through an intramolecular 1,3-dipolar cycloaddition reaction involving this compound and an ω-unsaturated hydroxylamine (B1172632) derived from methyl α-D-glucopyranoside. nih.gov

Furthermore, this aldehyde is a key starting material in the diastereoselective synthesis of new trihydroxylated pyrrolidines. core.ac.uk These compounds are part of a class of polyhydroxylated alkaloids known for their glycosidase inhibitory activities, which gives them potential as antiviral, anticancer, and antidiabetic agents. core.ac.uk The synthesis utilizes an intermediate derived from this compound which contains an α,β-unsaturated aldehyde moiety, a feature that is instrumental in building the final pyrrolidine (B122466) structures. core.ac.uk

| Compound Name | Starting Material(s) including this compound | Synthetic Approach | Reference |

| 8-Benzyloxymethyl-3,4,5-tribenzoyloxy-9-oxa-1-azabicyclo[4.2.1]nonane | This compound, ω-unsaturated hydroxylamine from methyl α-D-glucopyranoside | Intramolecular 1,3-dipolar cycloaddition | nih.gov |

| Trihydroxylated Pyrrolidines | Intermediate derived from this compound | Diastereoselective synthesis via Meyer-Schuster | core.ac.uk |

Myxothiazols are a class of antifungal antibiotics originally isolated from myxobacteria. jst.go.jp They are characterized by a distinctive bis-thiazole β-methoxyacrylate structure. jst.go.jp this compound has been identified as a key starting material in the total synthesis of these compounds. sigmaaldrich.comjst.go.jp Synthetic strategies have been developed to construct the myxothiazol (B1677603) framework using this compound as a foundational piece, demonstrating its utility in creating complex, biologically active natural products. sigmaaldrich.comjst.go.jp

A significant application of this compound is in the enantioselective synthesis of 1-deoxy-L-xylulose. sigmaaldrich.comcapes.gov.brresearchgate.net This synthesis is notable for its use of antibody catalysis to achieve high stereoselectivity. capes.gov.brresearchgate.netresearchgate.net The key transformation is a highly enantioselective aldol (B89426) addition of hydroxyacetone (B41140) to this compound, a reaction mediated by an aldolase (B8822740) antibody. capes.gov.brscribd.com This method provides a convenient and efficient route to 1-deoxy-L-xylulose and its isotopically labeled derivatives. capes.gov.brresearchgate.net

This compound is a valuable reagent in the synthesis of dioxane and dioxolane ring systems, which are common structural motifs in many biologically active compounds. acs.orgresearchgate.net

For instance, it is used to prepare methyl (4R)-2-((benzyloxy)methyl)-1,3-dioxolane-4-carboxylate. acs.org This reaction involves the condensation of this compound with methyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate in toluene, catalyzed by Dowex 50W X8. acs.org The resulting dioxolane is a key intermediate for synthesizing enantiomerically pure L-dioxolane nucleoside analogues, such as l-BHDU, an antiviral agent. acs.org

The aldehyde also participates in the formation of dioxane derivatives. In one synthesis, it was used to prepare (-)-(4S,6S)-4-[2-(Benzyloxy)ethyl]-6-(iodomethyl)-1,3-dioxan-2-one. ncl.res.in This demonstrates its role in constructing substituted 1,3-dioxan-2-one (B34567) structures. The general reactivity of aldehydes with glycols to form dioxanes and dioxolanes underlines the utility of this compound in this area. researchgate.netresearchgate.net

| Derivative Name | Reactant(s) with this compound | Resulting Structure | Reference |

| Methyl (4R)-2-((Benzyloxy)methyl)-1,3-dioxolane-4-carboxylate | Methyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | Dioxolane | acs.org |

| (-)-(4S,6S)-4-[2-(Benzyloxy)ethyl]-6-(iodomethyl)-1,3-dioxan-2-one | (S)-5-(Benzyloxy)pent-1-en-3-ol | Dioxanone | ncl.res.in |

The stereoselective synthesis of complex molecules often relies on chiral auxiliaries, and this compound is frequently used in reactions involving these compounds. A prominent example is its use in Evans' asymmetric syn-aldol reactions. nih.gov

In the synthesis of the core unit of Saquinavir, a potent HIV protease inhibitor, this compound reacts with the boron enolate of a chiral oxazolidinone. nih.gov This aldol reaction proceeds at low temperatures to provide a syn-aldol product as a single diastereomer in high yield. nih.gov This product is a versatile intermediate that can be converted into various hydroxyethylamine isosteres, which are crucial components of many protease inhibitors. nih.gov

Beyond this specific application, this compound serves as a starting point for a range of natural products. It is used in the synthesis of (3S,5S)-methyl 6-benzyloxy-3,5-dihydroxyhexanoate and (S)-5-benzyloxy-4-hydroxypentan-2-one. sigmaaldrich.com It has also been employed in a convergent asymmetric synthesis of the C1–C10 fragment of the tetraene-containing natural product indanomycin. researchgate.net

Synthesis of Dioxane and Dioxolane Derivatives

Strategic Synthon in Multicomponent Reactions for Biologically Active Molecules

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials, are a powerful tool in medicinal chemistry and diversity-oriented synthesis. mdpi.comnih.gov Aldehydes are fundamental components in many MCRs, acting as the electrophilic partner that initiates the reaction cascade. nih.govsemanticscholar.org

As a non-natural aldehyde, this compound can be employed as a strategic synthon in MCRs to generate novel, complex, and biologically active molecules. sigmaaldrich.com Its incorporation introduces a benzyloxy-ethyl fragment into the final structure, providing a handle for further functionalization after deprotection. The use of aldehydes in well-known MCRs like the Hantzsch dihydropyridine (B1217469) synthesis, Mannich reaction, and Ugi reaction highlights the potential for this compound to be used in similar one-pot procedures to build libraries of diverse compounds for drug discovery. nih.govsemanticscholar.org This approach offers significant advantages in synthetic efficiency, allowing for the rapid construction of complex molecular scaffolds from simple, readily available building blocks. nih.gov

Biological Activities and Medicinal Chemistry of 2 Benzyloxy Acetaldehyde Derivatives

Evaluation of Antimicrobial Properties

Derivatives of 2-(benzyloxy)acetaldehyde have been investigated for their ability to inhibit the growth of various microorganisms. A number of these compounds have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

For instance, a series of benzyl (B1604629) guanidine (B92328) derivatives were synthesized and evaluated for their in vitro antibacterial activity. Among these, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative, 9m , exhibited the most potent activity with Minimum Inhibitory Concentration (MIC) values of 0.5 µg/mL against Staphylococcus aureus and 1 µg/mL against Escherichia coli. mdpi.com Other derivatives, such as 10j and 10r-s , which are mono-substituted in the benzyloxy motif, also showed significant activity with MICs of 4 µg/mL against both bacterial strains. mdpi.com

In another study, thiazole (B1198619) hybrids bearing a chromene unit, specifically compounds 9d and 9e , displayed excellent antibacterial activity. Compound 9e , with a methoxy (B1213986) group, showed MIC/MBC values of 1.7/3.5 µM against S. aureus and E. coli. researchgate.net These findings highlight the potential of benzyloxy-containing scaffolds in the development of new antimicrobial agents.

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 9m | Staphylococcus aureus | 0.5 | mdpi.com |

| 9m | Escherichia coli | 1 | mdpi.com |

| 10j | Staphylococcus aureus | 4 | mdpi.com |

| 10j | Escherichia coli | 4 | mdpi.com |

| 10r-s | Staphylococcus aureus | 4 | mdpi.com |

| 10r-s | Escherichia coli | 4 | mdpi.com |

| 9e | Staphylococcus aureus | 1.7 µM | researchgate.net |

| 9e | Escherichia coli | 1.7 µM | researchgate.net |

Assessment of Antiparasitic Activity

The antiparasitic potential of this compound derivatives has been explored against a range of protozoan parasites. Research has indicated that these compounds can exhibit significant growth inhibitory effects.

N,N'-substituted diamines with a benzyloxy group have been shown to be active against Trypanosoma cruzi, Trypanosoma brucei, and Leishmania donovani. conicet.gov.ar For example, compound 12 , a N1,N4-Bis(4-(benzyloxy)benzyl)butane-1,4-diamine, displayed IC50 values of 0.76 µM, 0.097 µM, and 0.031 µM against T. cruzi, T. brucei, and L. donovani, respectively. conicet.gov.ar Another series of ether-linked 2-nitroimidazopyrazinones, including the 7-(2-(benzyloxy)ethyl) derivative 17i , showed activity against T. cruzi with IC50 values in the range of 1.3 to 2.3 μM. acs.org

Furthermore, chalcone-thiosemicarbazones have been identified as novel prototypes for developing anti-leishmaniasis drugs, with some derivatives showing potent activity against Leishmania amazonensis. nih.gov

Table 2: Antiparasitic Activity of Selected this compound Derivatives

| Compound | Parasite | IC50 (µM) | Reference |

| 12 | Trypanosoma cruzi | 0.76 | conicet.gov.ar |

| 12 | Trypanosoma brucei | 0.097 | conicet.gov.ar |

| 12 | Leishmania donovani | 0.031 | conicet.gov.ar |

| 17i-k (range) | Trypanosoma cruzi | 1.3 - 2.3 | acs.org |

Investigations into Antioxidant Potential

Several studies have highlighted the antioxidant properties of this compound derivatives. These compounds have demonstrated the ability to scavenge free radicals in various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.

For instance, novel 2-aryl benzothiazole (B30560) derivatives were synthesized and their antioxidant activity was evaluated. derpharmachemica.com In the DPPH assay, some of these compounds showed better antioxidant activity than the standard ascorbic acid at similar concentrations. derpharmachemica.com Similarly, in the ABTS assay, several of the synthesized benzothiazole derivatives exhibited superior antioxidant activity compared to ascorbic acid. derpharmachemica.com

Derivatives of 4-Schiff base-7-benzyloxy-coumarin have also been shown to possess good antioxidant activity, with some compounds demonstrating better radical scavenging in DPPH and ABTS assays than the commercial antioxidant butylated hydroxytoluene (BHT). researchgate.net The antioxidant potential of these compounds is often attributed to the presence of the benzyloxy group, which can donate a hydrogen atom to stabilize free radicals.

Table 3: Antioxidant Activity of Selected Benzyloxy-Containing Derivatives

| Assay | Compound Series | Observation | Reference |

| DPPH | 2-Aryl Benzothiazoles | Some derivatives more active than ascorbic acid | derpharmachemica.com |

| ABTS | 2-Aryl Benzothiazoles | Several derivatives more active than ascorbic acid | derpharmachemica.com |

| DPPH | 4-Schiff base-7-benzyloxy-coumarins | Some derivatives more active than BHT | researchgate.net |

| ABTS | 4-Schiff base-7-benzyloxy-coumarins | Several derivatives more active than BHT | researchgate.net |

Studies on Enzyme Interaction and Inhibition

The interaction of this compound derivatives with various enzymes is a significant area of research, with many compounds showing potent inhibitory activity against specific targets.

One of the most studied targets is monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. A series of chalcones containing a benzyloxy pharmacophore demonstrated potent MAO-B inhibitory activity with Ki values in the low micromolar range. Similarly, 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have been identified as potent and selective MAO-B inhibitors, with compound 3h showing an IC50 value of 0.062 µM. nih.gov

Another important enzyme target is aldehyde dehydrogenase 1A3 (ALDH1A3), which is overexpressed in several cancers. Benzyloxybenzaldehyde derivatives have been designed as selective inhibitors of ALDH1A3. nih.govmdpi.com Compounds ABMM-15 and ABMM-16 were found to be potent and selective inhibitors with IC50 values of 0.23 and 1.29 µM, respectively. nih.govmdpi.com

Table 4: Enzyme Inhibition by Selected this compound Derivatives

| Enzyme | Compound | Inhibition Value | Reference |

| MAO-B | Chalcone derivatives | Low µM Ki values | |

| MAO-B | 3h | IC50 = 0.062 µM | nih.gov |

| ALDH1A3 | ABMM-15 | IC50 = 0.23 µM | nih.govmdpi.com |

| ALDH1A3 | ABMM-16 | IC50 = 1.29 µM | nih.govmdpi.com |

Receptor Activity in Cellular Systems

The ability of this compound derivatives to interact with cellular receptors is a growing area of investigation. These interactions can modulate various signaling pathways and cellular responses.

One notable example is the activity of diindolylmethane (DIM) derivatives as agonists for the cannabinoid CB2 receptor. researchgate.net Research has shown that small substituents on the indole (B1671886) rings of DIM, a structure that can be conceptually related to benzyloxy-phenyl moieties, are beneficial for high CB2 receptor affinity and efficacy. researchgate.net For instance, a di-(4-cyano-1H-indol-3-yl)methane derivative showed a high binding affinity for the CB2 receptor. researchgate.net

While specific studies on the direct binding of this compound to a wide range of receptors are limited, the structural motifs present in its derivatives suggest potential interactions with various receptor types. The benzyloxy group, for example, can engage in hydrophobic interactions within receptor binding pockets. Further research is needed to fully elucidate the receptor activity profile of this class of compounds.

Neurodegenerative Disease Research

Derivatives of this compound are being actively investigated for their potential therapeutic applications in neurodegenerative disorders such as Parkinson's and Alzheimer's disease. This research is largely driven by their ability to inhibit key enzymes and exhibit neuroprotective effects.

The inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease. As mentioned previously, several benzyloxy-containing compounds are potent MAO-B inhibitors. nih.gov For example, 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives not only inhibit MAO-B but also exhibit antioxidant and anti-neuroinflammatory properties, making them promising multifunctional agents for Parkinson's disease. nih.gov

In the context of Alzheimer's disease, the inhibition of cholinesterases is a primary therapeutic approach. Benzyloxychalcone hybrids have been designed as potential acetylcholinesterase (AChE) inhibitors. nih.gov Furthermore, the accumulation of reactive aldehydes is implicated in the pathology of several neurodegenerative diseases, and compounds that can reduce aldehyde levels may have therapeutic benefits. psychiatry-psychopharmacology.commdpi.com

Cancer Research

The anticancer potential of this compound derivatives is an area of intense research, with studies demonstrating their cytotoxic effects against various cancer cell lines.

Derivatives of benzyloxybenzaldehyde have shown antiproliferative activity in human leukemia (HL-60) cells. researchgate.net For instance, 2-[(3-methoxybenzyl)oxy]benzaldehyde (B1350865) exhibited cytotoxic properties and induced apoptosis in these cells. researchgate.net

In non-small cell lung cancer, benzyloxybenzaldehyde derivatives that selectively inhibit ALDH1A3 have been developed. nih.govmdpi.com While some of these compounds, like ABMM-15 and ABMM-16 , showed low cytotoxicity to the tested cell lines, others such as ABMM-6 , ABMM-24 , and ABMM-32 displayed considerable cytotoxicity against H1299 cells with IC50 values of 14.0, 13.7, and 13.0 µM, respectively. nih.govmdpi.com

Furthermore, styryl-imidazolone derivatives have shown selective antiproliferative activity against colon, breast, and hepatic cancer cell lines, with some compounds exhibiting low micromolar to sub-micromolar IC50 values while being significantly less toxic to normal cells. jst.go.jp

Table 5: Cytotoxicity of Selected Benzyloxy-Containing Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| ABMM-6 | H1299 (Lung Cancer) | 14.0 | nih.govmdpi.com |

| ABMM-24 | H1299 (Lung Cancer) | 13.7 | nih.govmdpi.com |

| ABMM-32 | H1299 (Lung Cancer) | 13.0 | nih.govmdpi.com |

| 3a (styryl-imidazolone) | HCT116 (Colon Cancer) | 0.5 - 4.0 (range) | jst.go.jp |

| 3e (styryl-imidazolone) | MCF7 (Breast Cancer) | 0.5 - 4.0 (range) | jst.go.jp |

| Thienyl Chalcone 5 | MDA-MB-231 (Breast Cancer) | 6.15 | |

| Thienyl Chalcone 8 | MCF-7 (Breast Cancer) | 7.14 |

Plant Growth Promotion and Herbicidal Effects

While direct studies on the plant growth promotion and herbicidal effects of this compound are not extensively documented in publicly available research, the broader class of aldehydes and benzyloxy-containing compounds has been investigated for these properties. Aldehydes, in general, are known to have dual effects on plants; they can be toxic at high concentrations but may also stimulate growth and defense responses at lower concentrations. nih.gov

Some microbial volatile organic compounds (MVOCs) containing aldehyde functionalities have been implicated in plant growth promotion. For instance, volatiles from certain bacteria can significantly enhance the growth of plants like Arabidopsis. frontiersin.org While this compound itself has not been identified as a key player in these interactions, the potential for related structures to influence plant development exists. Lignans (B1203133), which are complex natural products, have demonstrated both plant growth inhibitory and promotional activities. jst.go.jp For example, certain furofuran lignans can inhibit root growth while promoting shoot growth in lettuce. jst.go.jp

On the other hand, various synthetic compounds containing a benzyloxy moiety have been evaluated for their herbicidal properties. For example, substituted aryloxy benzotriazoles have been found to be effective herbicides against a wide range of weeds. google.com Similarly, derivatives of sulfonylureas and α-phenylsulfonylcyclododecanone oxime esters have shown significant herbicidal activity. nih.govresearchgate.net These findings suggest that the benzyloxy scaffold can be a component of molecules designed to interfere with plant growth. The specific contribution of the 2-acetaldehyde group in a benzyloxy compound to herbicidal or plant growth-promoting activity would require direct experimental evaluation.

Structure-Activity Relationship (SAR) Studies of Benzyloxy-containing Scaffolds

The benzyloxy moiety is a common feature in many biologically active compounds, and numerous structure-activity relationship (SAR) studies have been conducted to understand its role in conferring specific activities. These studies are crucial in medicinal chemistry for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

In the context of enzyme inhibition, the position and nature of substituents on the benzyl ring of a benzyloxy group can significantly impact activity. For example, in a series of benzyloxy-benzylamine inhibitors of the acetyltransferase Eis from Mycobacterium tuberculosis, SAR studies revealed that specific substitutions on the benzyloxy ring were critical for potent inhibition. nih.gov

Similarly, for inhibitors of other enzymes like monoamine oxidases (MAOs), the substitution pattern on the benzyloxy ring influences both potency and selectivity. researchgate.netresearchgate.net For instance, halogen substitution at the C-5 position of an isatin (B1672199) scaffold connected to a benzyloxy group was found to increase affinity for MAO-B. researchgate.net

In the development of antagonists for the P2X7 receptor, initial SAR studies focused on modifying the benzylic part of 1-benzyl-5-aryltetrazoles. acs.org These studies highlighted the importance of the benzyloxy moiety in achieving good potency. Further modifications aimed at improving solubility while maintaining this potency. acs.org

The benzyloxy group also plays a role in the activity of anticancer agents. In the optimization of survivin inhibitors based on a quinoline (B57606) scaffold, modifications to the benzyloxy-containing part of the molecule were explored. plos.org Replacing the phenyl ring of the benzyloxy group with other cyclic or aliphatic chains led to variations in activity, indicating the importance of this structural feature. plos.org

Furthermore, in the design of selective agonists for the adenosine (B11128) A1 receptor, SAR studies on a series of benzyloxy derivatives of adenosine receptor agonists showed that the presence and position of halogens on the aromatic ring of the benzyloxycyclopentyl substituent were key for high affinity and selectivity. acs.org

These examples demonstrate a recurring theme in medicinal chemistry: the benzyloxy scaffold is a versatile platform where systematic structural modifications can fine-tune biological activity for a variety of therapeutic targets.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a dominant method in computational electronic structure theory for its balance of accuracy and computational efficiency. arxiv.org It is routinely used to predict and analyze the outcomes of chemical reactions and the properties of molecular systems. arxiv.org For a molecule like 2-(Benzyloxy)acetaldehyde, DFT calculations can elucidate its intrinsic reactivity, the influence of its environment on chemical processes, and the subtle electronic effects governing its behavior.

DFT is instrumental in identifying the most probable sites for electrophilic and nucleophilic attack within a molecule. This is achieved by calculating various reactivity descriptors. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component. The LUMO is typically localized on the most electrophilic part of the molecule, while the HOMO resides on the most nucleophilic part. For this compound, the aldehyde carbon is the primary electrophilic site, susceptible to nucleophilic attack, a feature that DFT calculations can quantify.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. In this compound, the most negative potential is expected around the carbonyl oxygen, while the aldehyde carbon and hydrogen would show a positive potential.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for an Aldehyde System Note: This table is a representative example based on typical values for similar aromatic aldehydes, as specific values for this compound are not available in the cited literature.

| Parameter | Description | Typical Predicted Location/Value | Implication |

| LUMO (Lowest Unoccupied Molecular Orbital) | Region of lowest energy for an incoming electron; indicates the site for nucleophilic attack. | Localized on the carbonyl carbon (C=O) of the aldehyde group. | The aldehyde carbon is the primary electrophilic center. |

| HOMO (Highest Occupied Molecular Orbital) | Region of the highest energy occupied by electrons; indicates the site for electrophilic attack. | Distributed over the benzene (B151609) ring of the benzyloxy group. | The aromatic ring is the primary nucleophilic center. |

| HOMO-LUMO Energy Gap (ΔE) | Energy difference between HOMO and LUMO. | A relatively small gap suggests high chemical reactivity. researchgate.net | The molecule is reactive and can participate in various chemical transformations. |

| Molecular Electrostatic Potential (MEP) | Visual map of charge distribution. | Negative potential on the carbonyl oxygen; positive potential on the aldehyde carbon. | Confirms the carbonyl oxygen as a nucleophilic site and the carbonyl carbon as an electrophilic site. |

The solvent in which a reaction occurs can significantly influence its rate, selectivity, and even the reaction mechanism itself. DFT calculations can model these solvent effects using various approaches, most commonly the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

For reactions involving this compound, such as aldol (B89426) additions or oxidations, theoretical studies can compare the reaction energy profiles in the gas phase versus different solvents (e.g., polar protic, polar aprotic, nonpolar). For instance, in the oxidation of a related compound, benzyl (B1604629) alcohol, DFT studies have shown that the presence of water molecules plays a crucial role in facilitating proton transfer steps, which are often rate-determining. rsc.org Similar computational approaches can reveal how solvents stabilize or destabilize reactants, transition states, and products in reactions involving this compound, providing a deeper mechanistic understanding. researchgate.netrsc.org

The benzyloxy group in this compound exerts significant electronic and steric influence on the molecule's reactivity. Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and intramolecular interactions, such as hyperconjugation. This analysis can quantify the electron-donating nature of the ether oxygen and the resonance stabilization provided by the benzyl group.

Stereoelectronic effects are crucial in determining the stereochemical outcome of reactions. For example, in nucleophilic additions to the aldehyde, the incoming nucleophile can attack from one of two faces (the Re-face or the Si-face). Theoretical studies on asymmetric reactions involving this compound have shown that face-selective attacks can occur. For instance, a Si-face attack leads to the (S)-enantiomer. DFT can model the transition states for both pathways, and the energy difference between them can predict the enantiomeric excess. These models help explain how the existing stereocenter or chiral catalysts direct the stereochemical course of the reaction.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules containing aromatic rings like this compound, the B3LYP functional is a widely used hybrid functional that often provides reliable results. researchgate.net The basis set, which is a set of mathematical functions used to build the molecular orbitals, must be chosen carefully. Pople-style basis sets like 6-31G* or 6-311G** are common choices, offering a good compromise between accuracy and computational cost. researchgate.net The larger 6-311G** basis set includes polarization functions on both heavy atoms and hydrogens, allowing for a more accurate description of electron density distribution. researchgate.net

A critical consideration for systems with a benzyl group is the proper treatment of non-covalent interactions, particularly dispersion forces (van der Waals interactions). Standard DFT functionals often fail to capture these weak interactions accurately. Therefore, it is common to include dispersion corrections, such as Grimme's D3 correction, to improve the accuracy of the calculations, especially when modeling intermolecular interactions or the molecule's conformation. researchgate.net

Analysis of Electronic Environments and Stereoelectronic Effects

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery and for understanding how small molecules might interact with biological targets.

Derivatives of benzyloxy-aldehydes and related structures have been investigated for their potential to interact with various enzymes, such as monoamine oxidase B (MAO-B). Molecular docking simulations can model how this compound or its derivatives fit into the active site of such an enzyme. researchgate.net

The simulation evaluates numerous possible binding poses and scores them based on factors like intermolecular energies, including electrostatic and van der Waals interactions. The benzyloxy group often plays a key role, with its aromatic ring fitting into hydrophobic pockets within the protein's active site. The aldehyde group, being polar, can form crucial hydrogen bonds with amino acid residues (e.g., serine, histidine) in the active site, anchoring the molecule in place. These simulations can identify the specific atoms involved in binding and provide a rationale for the molecule's potential biological activity, guiding the design of more potent and selective inhibitors. researchgate.net

Table 2: Example of Molecular Docking Results for a Benzyloxy-Containing Ligand with a Protein Target Note: This table is a representative example illustrating the type of data obtained from a docking study.

| Parameter | Finding | Significance |

| Binding Energy/Docking Score | -7.5 kcal/mol | A lower binding energy suggests a more stable and favorable interaction between the ligand and the protein. |

| Key Interacting Residues | Tyrosine (TYR 326), Phenylalanine (PHE 168), Leucine (LEU 164) | Identifies the specific amino acids in the active site that are crucial for binding. |

| Types of Interactions | Pi-Pi Stacking: Benzyl ring with TYR 326. Hydrophobic: Phenyl ring with PHE 168 and LEU 164. Hydrogen Bond: Aldehyde oxygen with a backbone amide. | Explains the molecular forces holding the ligand in the active site, providing a basis for structure-activity relationships. |

Prediction of Binding Mechanisms

Computational chemistry provides powerful tools for predicting how a molecule like this compound will interact and bind with other chemical entities, such as metal catalysts or the active sites of enzymes. Methods like molecular docking and quantum mechanics are employed to forecast binding modes and affinities.

A prominent example involves the catalytic enantioselective Mukaiyama aldol reaction, where this compound serves as an electrophile. rsc.org Theoretical studies have been crucial in elucidating the binding mechanism to chiral copper(II) catalysts, such as those complexed with C2-symmetric bis(oxazolinyl)pyridine (pybox) ligands. rsc.org A proposed stereochemical model, supported by computational analysis, suggests that the binding is governed by the chelation of the aldehyde. rsc.org In this model, both the carbonyl oxygen and the ether oxygen of the benzyloxy group coordinate to the copper center. This bidentate chelation is key to forming a rigid, well-defined square pyramidal copper intermediate. rsc.org The specific geometry of this catalyst-substrate complex dictates how the nucleophile will attack, thereby controlling the stereochemical outcome of the reaction. rsc.org This predictive model, which accounts for the high enantiomeric excess observed experimentally, has been supported by techniques such as EPR spectroscopy and even confirmed by the X-ray crystal structure of the aldehyde bound to the catalyst. rsc.org

Beyond catalyst binding, computational methods can predict interactions with biological macromolecules. While specific, detailed docking studies for this compound with enzymes like aldehyde dehydrogenase are not extensively published, the principles of such predictions are well-established. researchgate.netnih.gov Molecular docking simulations would be used to place the this compound molecule within the enzyme's active site. The software would then calculate the most stable binding poses by evaluating interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the amino acid residues of the protein. The benzyloxy group, for instance, is predicted to favorably interact with hydrophobic pockets within protein active sites, enhancing binding. e3s-conferences.org Such studies can predict whether a molecule will act as a substrate or an inhibitor and guide the synthesis of more potent analogs.

Molecular Modeling for Structure-Activity Relationships

Molecular modeling is an indispensable tool for establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. For a compound like this compound, which is primarily a synthetic building block, SAR studies focus on how modifications to its structure would impact the activity of the larger, more complex molecules synthesized from it.

Computational SAR studies for derivatives of this compound would systematically analyze the contributions of its core components: the aldehyde functional group and the benzyloxy moiety.

The Aldehyde Group: This group is a key interaction point, capable of forming Schiff bases with amine residues or acting as a hydrogen bond acceptor. core.ac.uk

The Benzyloxy Group: This bulky, lipophilic group significantly influences how the molecule fits into binding sites, often occupying hydrophobic pockets. e3s-conferences.org Its flexibility, due to several rotatable bonds, allows it to adopt various conformations to maximize favorable interactions. researchgate.net

Molecular modeling techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore mapping can be used to build predictive models. A hypothetical SAR study, for instance, might explore how replacing the benzyl group with other substituents (e.g., with different electronic or steric properties) affects the inhibitory potency of a final product against a target enzyme.

Table 1: Conceptual SAR Study of this compound Derivatives This table is a conceptual representation of how molecular modeling would be used to guide SAR studies. The predicted effects are illustrative.

| Modification on this compound Scaffold | Structural Change | Predicted Effect on Activity (Hypothetical) | Rationale (Based on Modeling) |

|---|---|---|---|

| Replace Benzyl with Methyl | Reduces size and lipophilicity. | Decreased binding affinity. | Loss of hydrophobic interactions in the binding pocket. |

| Add Para-fluoro to Benzyl Ring | Introduces an electron-withdrawing group, potential for H-bonding. | Potentially increased affinity. | Altered electronics and potential for new interactions with polar residues. |

| Replace Ether with Thioether | Changes bond angles and electronic properties. | Variable; could increase or decrease affinity. | Altered geometry and hydrogen bonding capacity at the chelation site. |

| Extend Alkyl Chain | Increases distance between aldehyde and aryl group. | Decreased affinity. | Suboptimal positioning of key interacting groups within the active site. |

These computational models allow chemists to prioritize which derivatives to synthesize, saving significant time and resources in the discovery of new active compounds.

Theoretical Support for Stereochemical Pathways and Transition States

Theoretical calculations are fundamental to understanding and predicting the stereochemical outcomes of chemical reactions. By modeling the reaction pathway and calculating the energies of various intermediates and transition states, chemists can explain why a particular stereoisomer is formed preferentially. This is particularly relevant for reactions involving this compound, which is often used in asymmetric synthesis.

The concept of the transition state , a transient molecular configuration at the peak of the energy barrier between reactants and products, is central to this analysis. Developed by Henry Eyring, Transition State Theory (TST) allows for the calculation of reaction rates and helps rationalize reaction mechanisms.

In the context of enantioselective aldol reactions involving this compound, Density Functional Theory (DFT) calculations have been instrumental in supporting proposed reaction mechanisms. core.ac.uk As discussed previously, when reacting with silylketene acetals in the presence of a chiral copper-pybox catalyst, this compound's ability to act as a bidentate ligand is critical. rsc.org Theoretical models of the transition state rationalize the observed high levels of stereoselectivity. rsc.org

The proposed model involves a square pyramidal transition state , where the aldehyde is chelated to the copper catalyst. This rigid structure forces the incoming nucleophile to attack the aldehyde from a specific face. rsc.org Computational studies show that the attack on the Si face of the aldehyde is energetically favored, leading to the observed absolute configuration of the product. This theoretical model stands as a powerful predictive tool for rationalizing the stereochemical course of the reaction.

Table 2: Key Features of the Computed Transition State for the Mukaiyama Aldol Reaction

| Feature | Description | Consequence |

|---|---|---|

| Coordination Geometry | Square pyramidal complex with the copper catalyst. rsc.org | Creates a rigid and well-defined chiral environment around the aldehyde. |

| Chelation | Bidentate binding of both carbonyl and ether oxygens of this compound to the metal center. rsc.org | Locks the conformation of the aldehyde, restricting possible angles of nucleophilic attack. |

| Face Selectivity | The steric and electronic environment favors nucleophilic attack on the Si face of the aldehyde carbonyl. | High enantioselectivity, leading to the preferential formation of one enantiomer. |

| Energy Profile | The calculated energy of the transition state leading to the major product is significantly lower than that of competing pathways. core.ac.uk | Explains the high yield and diastereoselectivity observed experimentally. |

These computational insights are not limited to one reaction type. The mechanisms of other reactions, such as cycloadditions involving ketenes derived from related benzyloxy-substituted precursors, are also investigated using theoretical models to understand the formation of zwitterionic intermediates and the subsequent electrocyclization steps that determine the final product stereochemistry.

Analytical and Spectroscopic Characterization for Mechanistic Elucidation

Applications of EPR Spectroscopy in Catalyst-Substrate Complex Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as transition metal complexes in certain oxidation states. bruker.com In the context of reactions involving 2-(Benzyloxy)acetaldehyde, EPR is particularly valuable for characterizing paramagnetic catalyst-substrate complexes, such as those involving Copper(II). numberanalytics.com

Research into enantioselective Mukaiyama aldol (B89426) reactions catalyzed by C2-symmetric copper(II) complexes has utilized EPR spectroscopy to gain support for proposed reaction intermediates. acs.orgacs.org For instance, in the reaction of this compound with a silylketene acetal (B89532) catalyzed by a Cu((S,S)-Ph-pybox)2 complex, a key mechanistic proposal involves the chelation of the aldehyde to the copper center. acs.org This interaction is believed to form a square pyramidal copper intermediate, which accounts for the observed high levels of enantioselectivity. acs.orgacs.org

EPR studies on these Cu(II) complexes provide data consistent with a square pyramidal geometry at the copper center, supporting the structural model proposed for the catalyst-substrate complex in solution. psu.eduresearchgate.net The analysis of the EPR spectrum, including the g-tensors and hyperfine coupling constants, helps to define the electronic environment and coordination geometry of the Cu(II) ion when bound to the chiral ligand and the this compound substrate. numberanalytics.comresearchgate.net This information is crucial for validating stereochemical models that predict the facial selectivity of the nucleophilic attack on the coordinated aldehyde.

Table 1: Illustrative EPR Data for a Model Cu(II)-Substrate Complex

| Parameter | Typical Value | Interpretation |

| g∥ | ~2.22 | Indicates axial symmetry around the Cu(II) center. |

| g⊥ | ~2.07 | Component of the g-tensor perpendicular to the principal axis. |

| A∥ (Cu) | ~166 Gauss | Hyperfine coupling constant, provides information on the metal-ligand bond character. |

| Geometry | Square Pyramidal | Supported by the anisotropic nature of the g-tensors. researchgate.net |

| Note: The data presented are illustrative and based on typical values for square pyramidal Cu(II) complexes described in the literature. researchgate.net |

Use of ESI Spectrometry in Mechanistic Studies

Electrospray Ionization (ESI) mass spectrometry is an indispensable tool for the mechanistic study of reactions in solution, allowing for the gentle transfer of ionic species from the liquid phase to the gas phase for mass analysis. nih.govmdpi.com This technique is highly effective for detecting and characterizing charged intermediates, catalyst-substrate adducts, and products in real-time, providing direct evidence for proposed reaction pathways. scielo.brresearchgate.net

In the study of catalytic enantioselective aldol additions of enolsilanes to this compound, ESI spectrometry has been employed to support the stereochemical model. acs.orgacs.org The technique provides evidence for the formation of the crucial catalyst-aldehyde complex, which is a cornerstone of the proposed mechanism. acs.org By analyzing the reaction mixture, ESI-MS can detect ions corresponding to the chiral copper catalyst bound to the this compound substrate. acs.org The observation of this [Catalyst+Substrate] ion confirms that the aldehyde coordinates to the metal center, a prerequisite for Lewis acid activation and subsequent stereocontrolled reaction.

The general process involves introducing the reaction solution directly into the ESI source, where charged droplets are formed and the solvent evaporates, leaving the ionic species to be detected by the mass spectrometer. mdpi.com For reactions involving this compound with cationic catalysts like [Cu(pybox)]2+, ESI-MS can intercept and identify key intermediates that are present in solution, even at low concentrations. acs.orgnih.gov This capability helps to confirm that the species proposed in mechanistic cycles, based on kinetic or theoretical data, have a physical existence during the reaction.

Table 2: Representative Ions Detected by ESI-MS in a Catalyzed Reaction of this compound

| Detected Ion (m/z) | Proposed Structure | Mechanistic Significance |

| [Cu(L)]2+ | Cationic chiral catalyst | Confirms the presence of the active catalyst. |

| [Cu(L)(S)]2+ | Catalyst-substrate complex | Provides direct evidence of this compound binding to the catalyst. acs.org |

| [Product+H]+ | Protonated aldol product | Allows for monitoring of reaction progress and product formation. |

| L = Chiral Ligand (e.g., (S,S)-Ph-pybox); S = Substrate (this compound)* |

X-ray Crystallography of Catalyst-Bound Substrate Complexes

X-ray crystallography provides unambiguous, high-resolution structural information about molecules in their solid state. For mechanistic elucidation, obtaining a crystal structure of a catalyst-substrate complex is considered definitive proof of the binding mode and geometry, offering a static snapshot of a key reaction intermediate. psu.edu

In the field of asymmetric catalysis, the X-ray crystal structure of this compound bound to a chiral copper(II) pybox catalyst has been successfully determined. acs.orgpsu.edu Specifically, the complex of Cu((S,S)-Ph-pybox)2 with this compound was crystallized and its structure solved, providing profound insights that explain the high stereoselectivity of the Mukaiyama aldol reaction. acs.orgpsu.edu

The crystal structure reveals several critical features:

Coordination Geometry: The copper(II) center adopts a square pyramidal geometry. psu.edurameshrasappan.com

Substrate Chelation: this compound acts as a bidentate ligand, coordinating to the copper ion through both the carbonyl oxygen and the ether oxygen of the benzyloxy group. psu.edurameshrasappan.com This chelation forms a stable five-membered ring, which rigidly orients the aldehyde. psu.edu

Binding Position: The substrate binds in a way that the carbonyl group occupies an equatorial position while the benzyloxy group is in an apical position. rameshrasappan.com

Facial Shielding: The phenyl groups of the chiral pybox ligand effectively shield one face of the coordinated aldehyde, leaving the other face exposed for nucleophilic attack. psu.edu

This precise structural arrangement, confirmed by X-ray analysis, provides a clear rationale for the observed absolute stereochemistry of the aldol product. psu.edu It validates the stereochemical models that were initially proposed based on indirect evidence from reaction outcomes and other spectroscopic methods. acs.orgacs.org

Table 3: Selected Crystallographic Data for the [Cu((S,S)-Ph-pybox)(this compound)] Complex

| Parameter | Observation | Significance |

| Metal Center | Copper (II) | Lewis acid for aldehyde activation. |

| Coordination Number | 5 | Consistent with a square pyramidal geometry. psu.edu |

| Substrate Binding | Bidentate (O, O') | Chelation through carbonyl and ether oxygens. psu.edurameshrasappan.com |

| Ligand Orientation | Phenyl groups create a chiral pocket | Sterically directs the incoming nucleophile, controlling stereoselectivity. psu.edu |

Isotopic Labeling Studies to Elucidate Reaction Mechanisms

Isotopic labeling is a classic and powerful technique for probing reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. numberanalytics.comwikipedia.org By replacing an atom (e.g., H, C, O) with one of its heavier, stable isotopes (e.g., ²H (D), ¹³C, ¹⁸O), researchers can follow the labeled atom's path, distinguish between different mechanistic pathways, and investigate kinetic isotope effects (KIEs). chem-station.comnih.gov

While direct isotopic labeling of this compound itself is not widely reported in the context of the specific reactions discussed, the principle has been applied to its reaction partners to elucidate key mechanistic steps. In the investigation of the Mukaiyama aldol reaction between this compound and silyl (B83357) ketene (B1206846) acetals, a doubly labeled silyl ketene acetal was used to probe the mechanism of the silyl transfer step. acs.org

The study aimed to determine whether the transfer of the silyl group from the nucleophile's oxygen to the aldehyde's oxygen (after the C-C bond formation) occurs within the same molecular complex (intramolecularly) or between different molecules (intermolecularly). By using a mixture of a labeled silyl ketene acetal and an unlabeled one and analyzing the silylated products, the researchers could track the crossover of the isotopic label. The results indicated that the silyl-transfer step is intermolecular. acs.org This finding is crucial for a complete understanding of the catalytic cycle, as it rules out mechanisms involving a tightly bound, single-molecule transition state for the silyl migration and suggests a more dynamic process involving multiple species in solution.

Table 4: Isotopic Labeling Experiment to Determine Silyl Transfer Mechanism

| Experiment Component | Description | Purpose |

| Reactant 1 | This compound | The electrophile in the aldol reaction. |

| Reactant 2 (Labeled) | Silyl ketene acetal with an isotopically labeled silyl group (e.g., using silicon isotopes or labeled substituents on silicon). | To act as a tracer for the silyl group. |